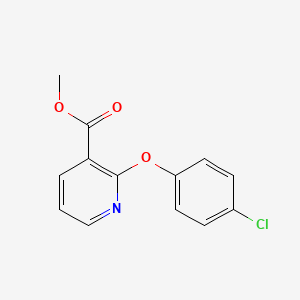
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is used in a variety of scientific research applications. It is commonly used for protein engineering, drug discovery, and enzyme inhibition. It has also been used in studies of protein-protein interactions, protein folding, and DNA-protein interactions. Additionally, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in studies of the structural and functional properties of proteins, as well as in studies of the structure and function of enzymes.
作用機序
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% works by binding to proteins, causing them to become inactive or less active. This binding can be reversible or irreversible, depending on the particular application. For example, in protein engineering, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% can be used to alter the structure and function of proteins. In enzyme inhibition studies, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% can be used to inhibit the activity of enzymes.
Biochemical and Physiological Effects
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in studies of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs, hormones, and other compounds on the body. Additionally, it has been used to study the effects of various compounds on the metabolism of cells and tissues.
実験室実験の利点と制限
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. Additionally, it is soluble in most common organic solvents, making it easy to work with in the lab. However, there are some limitations to using 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in lab experiments. It is not very stable in alkaline solutions, and it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in scientific research. It could be used to study the effects of various compounds on the metabolism of cells and tissues. Additionally, it could be used to study the effects of drugs and hormones on the body. It could also be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA-protein complexes. Finally, it could be used to study the effects of various compounds on the structure and function of proteins.
合成法
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is synthesized by a two-step process. First, 4-chloro-phenoxyacetic acid is reacted with sodium nitrite to form 4-chloro-phenoxyacetic nitrite. This intermediate is then reacted with methyl ester to form 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%. The reaction is typically carried out in an aqueous solution at a pH of around 7. The reaction is complete after a few hours and yields a 95% pure product.
特性
IUPAC Name |
methyl 2-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)11-3-2-8-15-12(11)18-10-6-4-9(14)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPTNBLZLESSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)


![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)


